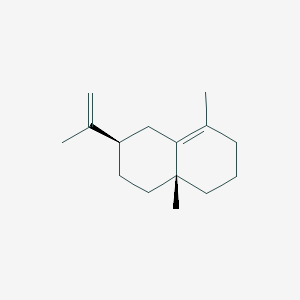
5,11-Selinadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,11-Selinadiene is a natural product found in Guarea guidonia, Callitris intratropica, and other organisms with data available.
Aplicaciones Científicas De Investigación
Biochemical Applications
5,11-Selinadiene is primarily known for its role as a precursor in the biosynthesis of various bioactive compounds. Its structural properties allow it to be converted into more complex molecules through enzymatic reactions.
Enzymatic Synthesis
Recent studies have focused on engineering enzymes to enhance the production of derivatives from this compound. For instance, the selina-4(15),7(11)-diene synthase (SdS) from Streptomyces pristinaespiralis has been modified to produce selin-7(11)-en-4-ol, a compound with potential therapeutic applications. By employing molecular dynamics simulation and site-directed mutagenesis, researchers achieved a significant increase in yield under optimized conditions (pH 6.0) .
| Compound | Yield (%) | Conditions |
|---|---|---|
| Selin-7(11)-en-4-ol | 48 | pH 6.0 |
| Selina-4(15),7(11)-diene | 52.9 | Wild-type enzyme |
Pharmaceutical Applications
This compound and its derivatives exhibit promising anticancer properties. Selenium-containing compounds have been extensively studied for their chemopreventive activities.
Anticancer Activity
Research has shown that organic selenocompounds can induce apoptosis in cancer cells while sparing normal cells. For example, specific selenides derived from this compound have demonstrated selective cytotoxicity against various cancer cell lines, including leukemia and colon carcinoma cells .
| Selenocompound | IC50 (µM) | Cell Type |
|---|---|---|
| Compound A | 0.5 | K562 (Leukemia) |
| Compound B | 1.0 | HCT-116 (Colon) |
Agricultural Applications
The antimicrobial properties of this compound derivatives make them suitable candidates for agricultural applications as biopesticides.
Antimicrobial Activity
Selenium-containing compounds have shown effectiveness against a range of pathogens affecting crops. Studies indicate that certain seleno-pyridones derived from this compound exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
| Bacterial Strain | Inhibition (%) at 400 µg/ml |
|---|---|
| Staphylococcus aureus | 58.9 |
| Escherichia coli | 72.4 |
Propiedades
Número CAS |
17627-30-4 |
|---|---|
Fórmula molecular |
C12H20N2 |
Peso molecular |
0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















